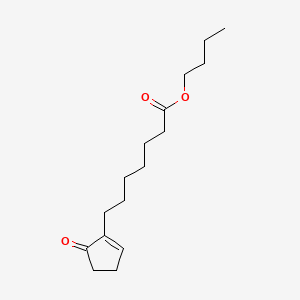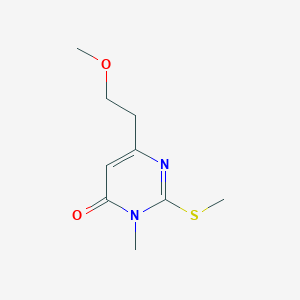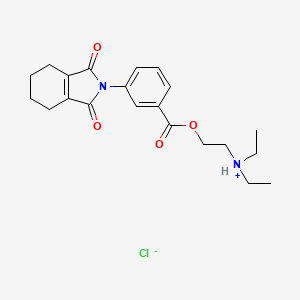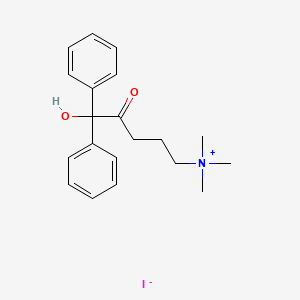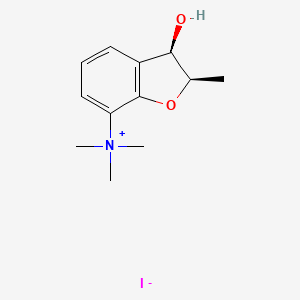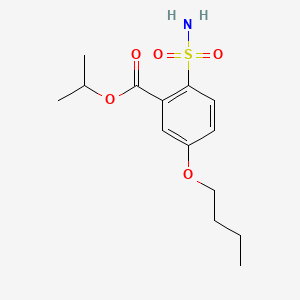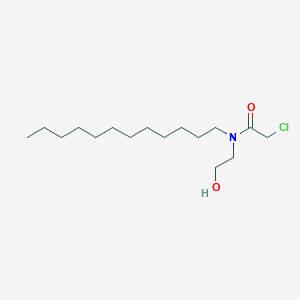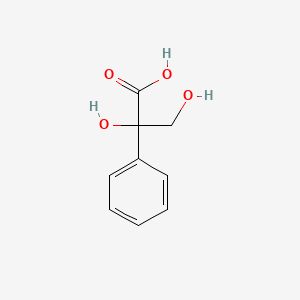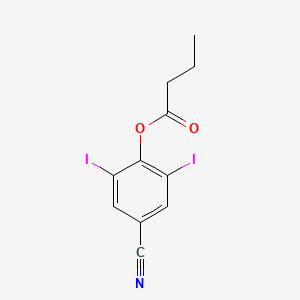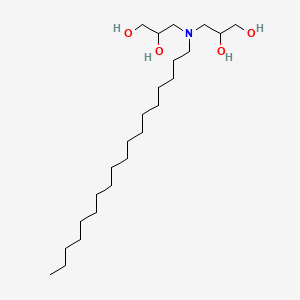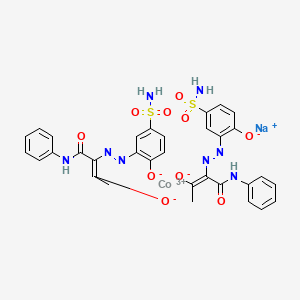
Sodium bis(2-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-) is a complex organic compound with the molecular formula C32H28CoN8NaO10S2. It is known for its vibrant color and is often used as a dye. The compound is also referred to by its IUPAC name, monosodium bis[2-((E)-((Z)-3-oxido-1-oxo-1-(phenylamino)but-2-en-2-yl)diazenyl)-4-sulfamoylphenolate(2-)]cobaltate(1-) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-) typically involves the diazotization of 5-aminosulfonyl-2-hydroxyaniline followed by coupling with 3-oxo-n-phenylbutyramide. The resulting azo compound is then complexed with cobalt ions in the presence of sodium ions to form the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of cobalt.
Reduction: It can be reduced to form lower oxidation states of cobalt.
Substitution: The azo group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction may yield cobalt(II) complexes .
科学的研究の応用
Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-) has several scientific research applications:
Chemistry: Used as a dye and a complexing agent in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
作用機序
The mechanism of action of sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-) involves its ability to form stable complexes with metal ions. The azo group can participate in electron transfer reactions, while the sulfonyl and hydroxyl groups can form hydrogen bonds with biological molecules. These interactions enable the compound to exert its effects on molecular targets and pathways .
類似化合物との比較
Similar Compounds
- Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-)
- Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]chromate(1-)
- Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]nickelate(1-)
Uniqueness
The uniqueness of sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-) lies in its ability to form stable complexes with cobalt ions, which imparts distinct chemical and physical properties compared to its analogs with different metal ions .
特性
CAS番号 |
72496-88-9 |
|---|---|
分子式 |
C32H28CoN8NaO10S2 |
分子量 |
830.7 g/mol |
IUPAC名 |
sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(3+) |
InChI |
InChI=1S/2C16H16N4O5S.Co.Na/c2*1-10(21)15(16(23)18-11-5-3-2-4-6-11)20-19-13-9-12(26(17,24)25)7-8-14(13)22;;/h2*2-9,21-22H,1H3,(H,18,23)(H2,17,24,25);;/q;;+3;+1/p-4/b2*15-10-,20-19?;; |
InChIキー |
MLATWULHRUACSW-QXFYPXFPSA-J |
異性体SMILES |
C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-])\C(=O)NC2=CC=CC=C2)/[O-].C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-])\C(=O)NC2=CC=CC=C2)/[O-].[Na+].[Co+3] |
正規SMILES |
CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-])[O-].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-])[O-].[Na+].[Co+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13758821.png)
